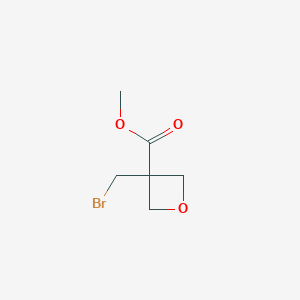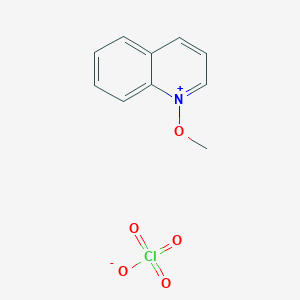
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as AZD5363, is a potent and selective inhibitor of protein kinase B (PKB/AKT) that has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
This study explores the metabolism of chloroacetamide herbicides in human and rat liver microsomes, suggesting a complex metabolic activation pathway that might involve similar compounds. Although it focuses on herbicides, the metabolic pathways discussed could be relevant for understanding the metabolism of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide in biological systems (Coleman et al., 2000).
Synthesis and Molecular Docking Analysis of Anticancer Drug
Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involving synthesis and in silico modeling to target the VEGFr receptor, showcases the potential of structurally complex acetamides in anticancer applications. This could imply a methodology for assessing the anticancer potential of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide through similar molecular docking analyses (Sharma et al., 2018).
Involvement of the Cytochrome P450 System
A study on the N-deethoxymethylation of acetochlor by Rhodococcus sp. highlights the role of the cytochrome P450 system in metabolizing chloroacetamide herbicides. This research could offer insights into the biodegradation or metabolic pathways of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide, considering the significance of cytochrome P450 enzymes in drug metabolism (Wang et al., 2015).
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c21-16-5-6-19(17(22)11-16)26-13-20(25)23-12-18(15-7-10-27-14-15)24-8-3-1-2-4-9-24/h5-7,10-11,14,18H,1-4,8-9,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDDKRFTGQOBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)


![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2525570.png)

![2,5-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2525574.png)


![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2525579.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2525582.png)

![2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2525584.png)
